
4-(Pyren-4-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyren-4-yl)butan-1-ol is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Pyren-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield the desired alcohol. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyren-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrene-4-carboxylic acid or pyrene-4-aldehyde.
Reduction: 4-(Pyren-4-yl)butane.
Substitution: 4-(Pyren-4-yl)butyl halides or amines.
Applications De Recherche Scientifique
4-(Pyren-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of fluorescent polymers and materials.
Mécanisme D'action
The mechanism of action of 4-(Pyren-4-yl)butan-1-ol primarily involves its interaction with molecular targets through its fluorescent properties. It can bind to specific sites on proteins or membranes, allowing researchers to track and study these interactions. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrenebutanol
- 4-(Pyren-1-yl)butan-1-ol
- 4-(Pyren-4-yl)butanoic acid
Uniqueness
4-(Pyren-4-yl)butan-1-ol is unique due to its specific structure, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives. Its butanol group allows for versatile chemical modifications, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
194785-98-3 |
|---|---|
Formule moléculaire |
C20H18O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-pyren-4-ylbutan-1-ol |
InChI |
InChI=1S/C20H18O/c21-12-2-1-5-16-13-17-8-3-6-14-10-11-15-7-4-9-18(16)20(15)19(14)17/h3-4,6-11,13,21H,1-2,5,12H2 |
Clé InChI |
DEUHUABMFFQZHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


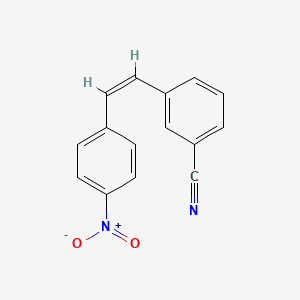
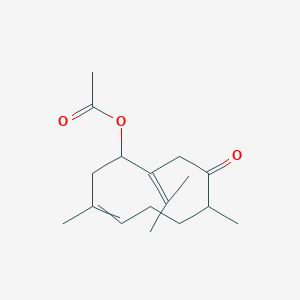

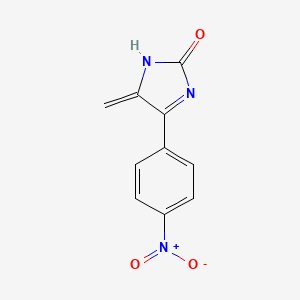
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
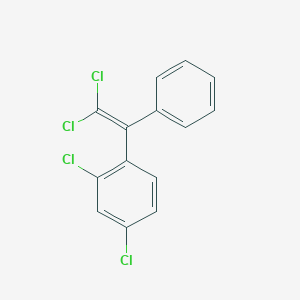
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
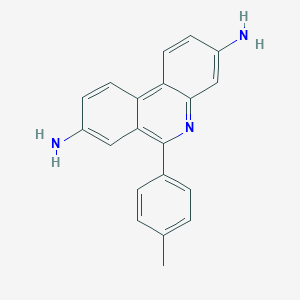
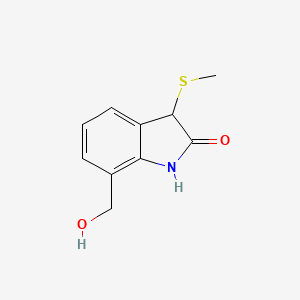
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)

![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
